3-(4-Chloro-3-ethylphenyl)thiolan-3-ol
Description
3-(4-Chloro-3-ethylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 4-chloro-3-ethylphenyl moiety.
Properties
IUPAC Name |
3-(4-chloro-3-ethylphenyl)thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClOS/c1-2-9-7-10(3-4-11(9)13)12(14)5-6-15-8-12/h3-4,7,14H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJFXLXPPILMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2(CCSC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)C2(CCSC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound are also not explicitly documented. Typically, industrial production involves scaling up laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity and quality of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome.
Scientific Research Applications
The compound has various scientific research applications, including its use in chemistry, biology, medicine, and industry. It may be used as a reagent in chemical synthesis, a probe in biological studies, or a therapeutic agent in medical research. The specific applications depend on the compound’s properties and the research objectives.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. detailed information on the molecular targets and pathways involved is not available. Generally, the compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Analysis :
- The trifluoromethoxy group in 3-(3-(Trifluoromethoxy)phenyl)thiolan-3-ol enhances metabolic stability and membrane permeability compared to the ethyl-chloro substituent in the target compound .
Commercial Availability and Pricing
Research and Industrial Implications
However, the Mitsunobu-based methodology and availability of precursors like 4-Chloro-3-ethylphenyl trifluoromethanesulfonate provide a pathway for targeted derivatization. Future studies should focus on:
- Structure-activity relationships (SAR) : Systematic variation of aryl substituents to optimize bioactivity.
- Stability assays : Addressing shelf-life concerns for commercial viability.
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